molecular formula C20H17ClN6O2 B2533128 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 893942-90-0

2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No. B2533128
CAS RN: 893942-90-0
M. Wt: 408.85
InChI Key: XGSQZXVUFWWJPB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been used as a novel CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 .


Synthesis Analysis

The synthesis of such compounds involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by a reaction with hydrazine . This results in the formation of 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aza-Wittig reactions and reactions with hydrazine .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria and fungi. Compounds such as 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated variable and modest activities against clinically isolated strains, with certain derivatives showing good antimicrobial activity (Kumara, Mohana, & Mallesha, 2013).
  • Some novel 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized and showed potent antibacterial activity, comparable or even superior to commercially available antibiotics like chloramphenicol and streptomycin (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
  • Anti-inflammatory and analgesic activities have been explored with the synthesis of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives, where certain compounds exhibited significant anti-inflammatory activity, surpassing the reference drug indomethacin (Pan, Wang, Liu, Gong, & Quan, 2015).

Anticancer Applications

Antimalarial Effects

  • Research on 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines has shown antimalarial activity against P. berghei in mice, highlighting the potential of triazolopyrimidine derivatives in malaria treatment (Werbel, Elslager, & Chu, 1973).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cellular processes . Specifically, it causes cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s pharmacokinetic properties were predicted using in silico ADMET studies and drug-likeness studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also displayed potent dual activity against the examined cell lines and CDK2 .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, more research could be conducted to explore its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c21-15-6-8-16(9-7-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSQZXVUFWWJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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